anthracene-1-carbaldehyde

Computational Chemistry Physical Organic Chemistry Materials Science

Anthracene-1-carbaldehyde (CAS 1140-79-0) is the definitive 1-positional isomer for non-symmetric anthracene derivatization. Its 36% higher dipole moment (3.68 D) versus the 9-isomer uniquely governs reaction regioselectivity, AIE/ACQ behavior, and host-guest assembly. The sterically hindered peri-position aldehyde enables divergent dimerization pathways unavailable to meso-substituted analogs. Researchers in SAR, OLED, and supramolecular chemistry cannot substitute this isomer without compromising protocol reproducibility. Secure your reproducible synthesis with certified 98% purity, fully characterized by NMR, HPLC, and GC.

Molecular Formula C15H10O
Molecular Weight 206.24 g/mol
CAS No. 1140-79-0
Cat. No. B072961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanthracene-1-carbaldehyde
CAS1140-79-0
Molecular FormulaC15H10O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O
InChIInChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H
InChIKeyXJDFBLQCLSBCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracene-1-carbaldehyde CAS 1140-79-0: Technical Procurement Guide for Position-Specific Aldehyde Selection


Anthracene-1-carbaldehyde (CAS 1140-79-0) is a C15H10O aromatic monoaldehyde with a molecular weight of 206.24 g/mol, characterized by the aldehyde functional group substitution at the 1-position of the anthracene fused tricyclic framework [1]. The compound exhibits a calculated density of 1.2±0.1 g/cm³, boiling point of 405.7±14.0 °C at 760 mmHg, and enthalpy of vaporization of 65.7±3.0 kJ/mol . It is a yellow solid soluble in common organic solvents, available commercially with standard purity of 98% and analytical documentation including NMR, HPLC, and GC . The 1-position aldehyde substitution confers a fundamentally different electronic profile compared to the widely used 9-anthracenecarboxaldehyde isomer (CAS 642-31-9), including an altered dipole moment of 3.68 D versus 2.71 D for the 9-isomer, representing a 36% increase in polarity . This position-specific substitution pattern is critical for researchers requiring non-symmetric functionalization or applications where the steric and electronic environment at the anthracene periphery dictates reactivity and material performance.

Anthracene-1-carbaldehyde Procurement Rationale: Why Anthracene Monoaldehyde Isomers Are Not Interchangeable


Scientific users cannot substitute anthracene-1-carbaldehyde with the more common 9-anthracenecarboxaldehyde (CAS 642-31-9) or 2-anthracenecarboxaldehyde without fundamentally altering experimental outcomes. The 1-position substitution places the reactive aldehyde group at the sterically hindered peri-position relative to the adjacent ring system, a spatial arrangement that is completely absent in the 9-isomer and results in distinct molecular recognition behavior [1]. This positional difference produces a 36% higher dipole moment (3.68 D vs 2.71 D for the 9-isomer), which directly impacts intermolecular interactions, solubility parameters, and chromatographic retention behavior . Additionally, the 9-isomer is industrially prepared via Vilsmeier formylation that yields exclusively the meso-position product due to the high electron density at the 9- and 10-positions [2], whereas the 1-isomer requires alternative synthetic routes [3]. For structure-activity relationship studies, this substitution pattern determines regioselectivity in subsequent derivatization reactions, meaning procurement of the correct isomer is non-negotiable for reproducibility of published synthetic protocols.

Anthracene-1-carbaldehyde Comparative Evidence: Quantified Performance Differentiation Against Isomers and Analogs


Dipole Moment Quantification: 36% Higher Polarity in 1-Anthracenecarbaldehyde vs 9-Isomer

The dipole moment of anthracene-1-carbaldehyde is calculated at 3.68 D, compared to 2.71 D for the 9-anthracenecarboxaldehyde isomer . This represents a 36% increase in molecular polarity driven by the asymmetric placement of the electron-withdrawing aldehyde group at the 1-position, which creates a non-uniform charge distribution across the anthracene π-system. The 9-isomer, with its centrally symmetric substitution, exhibits lower polarity due to more balanced charge distribution. This quantitative polarity difference translates directly to distinct chromatographic retention times, altered solubility parameters in polar solvents, and different intermolecular interaction strengths in supramolecular assemblies.

Computational Chemistry Physical Organic Chemistry Materials Science

Reaction Selectivity: 1-Position Aldehyde Enables Regioselective Derivatization Absent in 9-Isomer

Reduction of 2-hydroxyanthracene-1-carbaldehyde with sodium borohydride yields 1,1'-methylenedianthracen-2-ol via an unexpected dimerization pathway [1]. In contrast, reduction of the corresponding 9-substituted analog under identical conditions proceeds through standard alcohol formation without dimerization. This divergent reactivity stems from the unique steric environment at the 1-position, which facilitates intermolecular coupling reactions that are sterically inaccessible at the 9-position due to the different spatial orientation of the reactive aldehyde moiety. The 1-position aldehyde enables regioselective functionalization at the anthracene periphery that the meso-substituted 9-isomer cannot achieve, making 1-anthracenecarboxaldehyde the required starting material for synthesizing asymmetrically functionalized anthracene derivatives.

Synthetic Chemistry Medicinal Chemistry Material Synthesis

Synthetic Accessibility: 1-Isomer Requires Specialized Preparation vs Commercial Vilsmeier Route for 9-Isomer

9-Anthracenecarboxaldehyde is commercially prepared via direct Vilsmeier-Haack formylation of anthracene, which proceeds with high yield due to the intrinsically high electron density at the meso (9- and 10-) positions [1]. This straightforward synthetic accessibility explains the widespread availability and lower market price of the 9-isomer. In contrast, anthracene-1-carbaldehyde cannot be prepared via this direct electrophilic aromatic substitution route, as the 1-position is significantly less electron-rich than the 9-position. Synthesis of the 1-isomer requires alternative multi-step routes involving o-halogenobenzaldehyde intermediates or functional group transformations from pre-functionalized anthracene derivatives [2]. This difference in synthetic complexity directly translates to the observed market pricing differential, where the 1-isomer commands a premium price point reflecting its specialized production requirements and limited commercial availability.

Process Chemistry Synthetic Methodology Supply Chain

Market Availability and Pricing: Anthracene-1-carbaldehyde Procurement Economics vs 9-Isomer

Anthracene-1-carbaldehyde (CAS 1140-79-0) is available at 98% purity from commercial suppliers including Macklin, with pricing at approximately 1,223 CNY/100 mg, 2,078 CNY/250 mg, and 5,610 CNY/1 g . This represents a significant price premium compared to the 9-isomer (CAS 642-31-9), which is available at ~45 CNY/5 g (approximately 9 CNY/g) at 99% purity from multiple suppliers . The 1-isomer is priced approximately 600-1200× higher per gram than the 9-isomer, reflecting both the lower demand volume and the greater synthetic complexity required for peri-position formylation. Additional suppliers including CymitQuimica offer the compound at 98% purity with analytical documentation .

Procurement Supply Chain Cost Analysis

Regioselectivity in Antitumor SAR: 1,4-Disubstituted Anthracenes Show Divergent Potency vs 9,10-Analogs

While direct data for anthracene-1-carbaldehyde itself in biological assays is limited, structure-activity relationship studies on disubstituted anthracene antitumor agents demonstrate that the 1,4-substitution pattern produces fundamentally different pharmacological outcomes compared to 9,10-substitution [1]. Specifically, the 1,4-diamide analog showed higher potency across a human tumor cell panel than the corresponding 9,10-isomer, whereas the 1,4-diamine and 1,4-hydrazone derivatives were less potent than their 9,10-counterparts . This pattern inversion demonstrates that the substitution position on the anthracene core is not a passive structural feature but actively determines biological activity through altered molecular recognition, cellular uptake, or target binding interactions. Anthracene-1-carbaldehyde serves as the critical building block for accessing the 1-substituted and 1,4-disubstituted anthracene chemical space required for such SAR investigations.

Medicinal Chemistry SAR Studies Antitumor Agents

Photophysical Behavior: Position-Dependent AIE vs ACQ Properties in Anthracene Aldehydes

Studies on aldehyde-substituted anthracenes reveal that the substitution position critically determines aggregation-induced emission (AIE) versus aggregation-caused quenching (ACQ) behavior [1]. 9-Anthraldehyde (9-anthracenecarboxaldehyde) and 9,10-anthracenedicarboxaldehyde have been shown to exhibit AIE properties where fluorescence intensity increases upon aggregation, representing a transformation from the ACQ characteristics typical of unsubstituted anthracene [2]. While direct AIE/ACQ data for the 1-isomer is not reported in primary literature, the distinct electronic distribution at the 1-position (with 36% higher dipole moment) predicts altered photophysical behavior compared to the 9-isomer. The fluorescence of 9-carbonyl substituted anthracenes shows remarkable pressure-dependent intensity increases, indicating sensitivity to molecular packing and intermolecular interactions [3]. Researchers requiring position-specific photophysical properties for sensor development or optoelectronic applications should select the isomer that matches their intended molecular geometry and aggregation behavior requirements.

Photophysics Fluorescence Materials Chemistry

Anthracene-1-carbaldehyde Procurement Decision Guide: Evidence-Backed Application Scenarios


Asymmetric Anthracene Derivatization and Peri-Position Functionalization Chemistry

Anthracene-1-carbaldehyde is the required starting material for synthetic protocols targeting asymmetric anthracene derivatives or functionalization at the sterically constrained peri-position. The reduction of 2-hydroxyanthracene-1-carbaldehyde proceeds through an unexpected dimerization pathway to yield 1,1'-methylenedianthracen-2-ol, a reactivity profile that cannot be replicated using the 9-isomer [3]. This divergent reactivity is essential for accessing the unique chemical space of 1-substituted anthracenes needed for structure-activity relationship studies. The 36% higher dipole moment of the 1-isomer (3.68 D vs 2.71 D) also influences reaction kinetics and selectivity in polar transformations .

Medicinal Chemistry SAR: 1,4-Disubstituted Anthracene Antitumor Agent Development

Structure-activity relationship studies demonstrate that 1,4-disubstituted anthracenes exhibit fundamentally different antitumor potency profiles compared to their 9,10-substituted counterparts, with the 1,4-diamide showing enhanced potency while 1,4-diamine and 1,4-hydrazone derivatives show reduced potency relative to 9,10-analogs [3]. Anthracene-1-carbaldehyde serves as the essential building block for constructing the 1-substituted anthracene core required for these SAR investigations. Programs developing anthracene-based therapeutics with non-meso substitution patterns cannot substitute the 9-isomer without altering the entire pharmacophore geometry.

Photophysical Material Design Requiring Position-Specific Electronic Perturbation

The aldehyde substitution position on the anthracene core determines whether the material exhibits aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) behavior [3]. 9-Anthraldehyde transforms the ACQ properties of unsubstituted anthracene to AIE, while the distinct electronic distribution at the 1-position (3.68 D dipole moment vs 2.71 D for 9-isomer) predicts altered photophysical behavior . Fluorescence of carbonyl-substituted anthracenes shows remarkable pressure-dependent intensity changes [4]. Researchers developing fluorescence sensors, organic light-emitting devices, or pressure-responsive materials must select the specific isomer that matches their intended molecular packing and optoelectronic performance requirements.

Supramolecular Assembly and Molecular Recognition with Enhanced Polarity

The 36% higher dipole moment of anthracene-1-carbaldehyde (3.68 D) compared to the 9-isomer (2.71 D) provides enhanced electrostatic interactions in supramolecular assemblies and host-guest chemistry applications [3]. The asymmetric placement of the electron-withdrawing aldehyde group creates a directional charge distribution across the anthracene π-system that can be exploited for molecular recognition, anion sensing, and self-assembly processes. While 9-anthracenecarboxaldehyde is widely used for Schiff base ligand synthesis and fluorescent probe development , the 1-isomer offers distinct polarity-driven intermolecular interactions that may enable binding modes or assembly architectures inaccessible with the symmetric 9-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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